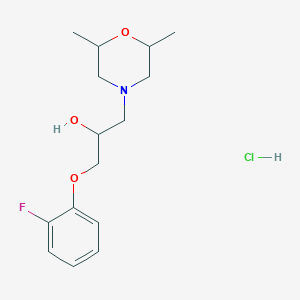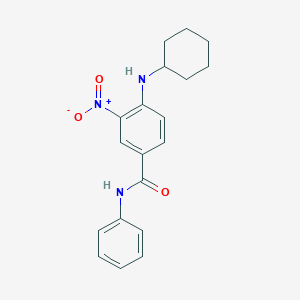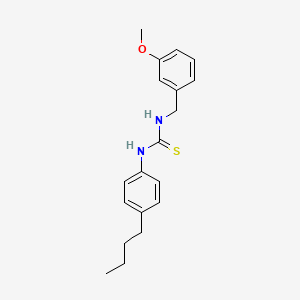
1-(2,6-dimethyl-4-morpholinyl)-3-(2-fluorophenoxy)-2-propanol hydrochloride
Übersicht
Beschreibung
1-(2,6-dimethyl-4-morpholinyl)-3-(2-fluorophenoxy)-2-propanol hydrochloride, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to study the physiological effects of β2-adrenergic receptors.
Wirkmechanismus
1-(2,6-dimethyl-4-morpholinyl)-3-(2-fluorophenoxy)-2-propanol hydrochloride 118,551 is a selective β2-adrenergic receptor antagonist. It binds to β2-adrenergic receptors and blocks the action of β2-adrenergic receptor agonists. This results in a decrease in the activity of the sympathetic nervous system, which can lead to a decrease in heart rate, bronchodilation, and glucose metabolism.
Biochemical and Physiological Effects:
1-(2,6-dimethyl-4-morpholinyl)-3-(2-fluorophenoxy)-2-propanol hydrochloride 118,551 has a number of biochemical and physiological effects. It can decrease heart rate, bronchodilation, and glucose metabolism. It can also decrease blood pressure and increase insulin secretion. 1-(2,6-dimethyl-4-morpholinyl)-3-(2-fluorophenoxy)-2-propanol hydrochloride 118,551 has been shown to have a protective effect on the heart during ischemia-reperfusion injury.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,6-dimethyl-4-morpholinyl)-3-(2-fluorophenoxy)-2-propanol hydrochloride 118,551 is a useful tool for studying the physiological effects of β2-adrenergic receptors. It is selective for β2-adrenergic receptors and does not bind to other adrenergic receptors. However, it is important to note that 1-(2,6-dimethyl-4-morpholinyl)-3-(2-fluorophenoxy)-2-propanol hydrochloride 118,551 can have off-target effects and may interact with other receptors or enzymes. It is also important to use appropriate controls when studying the effects of 1-(2,6-dimethyl-4-morpholinyl)-3-(2-fluorophenoxy)-2-propanol hydrochloride 118,551.
Zukünftige Richtungen
There are a number of future directions for research involving 1-(2,6-dimethyl-4-morpholinyl)-3-(2-fluorophenoxy)-2-propanol hydrochloride 118,551. One area of research could focus on the role of β2-adrenergic receptors in the immune system. Another area of research could investigate the potential therapeutic uses of 1-(2,6-dimethyl-4-morpholinyl)-3-(2-fluorophenoxy)-2-propanol hydrochloride 118,551, such as in the treatment of asthma or heart disease. Additionally, future research could investigate the off-target effects of 1-(2,6-dimethyl-4-morpholinyl)-3-(2-fluorophenoxy)-2-propanol hydrochloride 118,551 and identify potential drug interactions.
Wissenschaftliche Forschungsanwendungen
1-(2,6-dimethyl-4-morpholinyl)-3-(2-fluorophenoxy)-2-propanol hydrochloride 118,551 is commonly used in scientific research to study the physiological effects of β2-adrenergic receptors. It is used to investigate the role of β2-adrenergic receptors in various physiological processes, including bronchodilation, glucose metabolism, and cardiovascular function. 1-(2,6-dimethyl-4-morpholinyl)-3-(2-fluorophenoxy)-2-propanol hydrochloride 118,551 is also used to study the pharmacology of β2-adrenergic receptor agonists and antagonists.
Eigenschaften
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-(2-fluorophenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO3.ClH/c1-11-7-17(8-12(2)20-11)9-13(18)10-19-15-6-4-3-5-14(15)16;/h3-6,11-13,18H,7-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJPGZSPAKLIAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=CC=CC=C2F)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylmorpholin-4-yl)-3-(2-fluorophenoxy)propan-2-ol;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B4078579.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-7-(difluoromethyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4078589.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4078605.png)
![4-bromo-2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol](/img/structure/B4078609.png)
![4-chloro-N-{1-[4-ethyl-5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4078623.png)
![ethyl 4-[(2-cyclopropyl-4-methylpyrimidin-5-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B4078629.png)

![(3R*,4S*)-4-[{[1-(4-butylphenyl)-1H-pyrazol-4-yl]methyl}(ethyl)amino]tetrahydrofuran-3-ol](/img/structure/B4078634.png)
![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-chlorophenyl)propanamide](/img/structure/B4078652.png)
![4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide](/img/structure/B4078656.png)
![N-(2,3-dimethylphenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4078668.png)

![5-[4-(diethylamino)phenyl]-2-mercapto-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B4078689.png)
![4-methoxy-N-({[4-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-nitrobenzamide hydrochloride](/img/structure/B4078692.png)